Cas no 338965-07-4 (5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine)

5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine 化学的及び物理的性質
名前と識別子
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- 5-(4-methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine
- 5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine
- 5-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine
- Oprea1_072498
- 5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine
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- インチ: 1S/C17H17N5O/c1-23-12-7-5-11(6-8-12)10-13-15(18)21-17(22-16(13)19)14-4-2-3-9-20-14/h2-9H,10H2,1H3,(H4,18,19,21,22)
- InChIKey: GPQRSSNRWBYLCH-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1)CC1=C(N)N=C(C2C=CC=CN=2)N=C1N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 349
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 99.9
5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI75050-1g |
5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine |
338965-07-4 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI75050-500mg |
5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine |
338965-07-4 | >90% | 500mg |
$720.00 | 2024-04-20 | |
abcr | AB581217-500mg |
5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine; . |
338965-07-4 | 500mg |
€678.60 | 2024-08-02 | ||
abcr | AB581217-1g |
5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine; . |
338965-07-4 | 1g |
€1312.80 | 2024-08-02 | ||
A2B Chem LLC | AI75050-10mg |
5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine |
338965-07-4 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI75050-1mg |
5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine |
338965-07-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI75050-5g |
5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine |
338965-07-4 | >90% | 5g |
$4744.00 | 2024-04-20 | |
A2B Chem LLC | AI75050-5mg |
5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine |
338965-07-4 | >90% | 5mg |
$214.00 | 2024-04-20 |
5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamineに関する追加情報
5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine: A Comprehensive Overview
The compound CAS No. 338965-07-4, also known as 5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied due to their diverse biological activities and applications in drug design.
The molecular structure of 5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine consists of a pyrimidine ring system with substituents at positions 2 and 5. The substituents include a pyridinyl group at position 2 and a methoxybenzyl group at position 5. These substituents contribute to the compound's unique chemical properties and biological activity. The presence of the methoxy group in the benzyl substituent introduces electron-donating effects, which can influence the compound's reactivity and solubility.
Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the development of anticancer agents. The CAS No. 338965-07-4 compound has shown promising results in preclinical models, demonstrating its potential as a therapeutic agent for various diseases. Researchers have explored its ability to inhibit key enzymes involved in cancer progression, such as kinases and proteases.
The synthesis of 5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The starting materials for this synthesis include pyridine derivatives and benzaldehyde analogs. Advanced techniques such as Suzuki coupling and Stille coupling have been employed to construct the complex molecular framework efficiently.
In terms of physical properties, the compound exhibits a high melting point due to its rigid molecular structure and hydrogen bonding capabilities. Its solubility in organic solvents is moderate, making it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The biological activity of CAS No. 338965-07-4 has been extensively studied using in vitro and in vivo models. Recent research has focused on its ability to modulate cellular signaling pathways associated with inflammation and oxidative stress. Experimental results indicate that this compound possesses potent anti-inflammatory properties, which could be exploited in the treatment of chronic inflammatory diseases.
In addition to its pharmacological applications, the compound has also been investigated for its potential use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronic devices. Researchers have explored its ability to act as a semiconductor material in organic field-effect transistors (OFETs), demonstrating promising electrical characteristics.
The development of efficient synthetic routes for 5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine remains an active area of research. Scientists are continuously seeking ways to optimize the synthesis process by reducing reaction steps and improving yields. Recent advancements include the use of microwave-assisted synthesis and continuous-flow reactors to enhance reaction efficiency.
In conclusion, the compound CAS No. 338965-07-4, or 5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine, represents a significant advancement in the field of organic chemistry with diverse applications across multiple disciplines. Its unique molecular structure, coupled with its promising biological activity, positions it as a valuable tool for future research and development efforts.
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